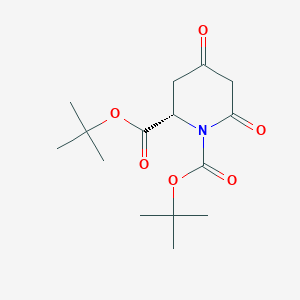
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .
Industrial Production Methods
Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Di-tert-butyl peroxide is commonly used as an oxidant.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent.
Bases: Sodium bicarbonate is often used in aqueous conditions for Boc protection reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.
Applications De Recherche Scientifique
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent for the protection of amine groups in organic synthesis.
Biology: In peptide synthesis, it helps in the formation of Boc-protected peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate:
Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.
Dimethyl dicarbonate: Used as a protective group in organic chemistry.
Uniqueness
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
653589-10-7 |
|---|---|
Formule moléculaire |
C15H23NO6 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |
Clé InChI |
YOYFZEQSJGFFCL-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
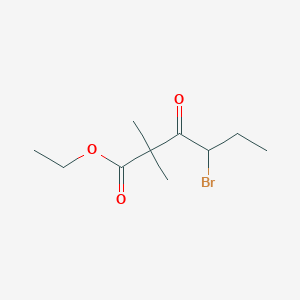
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
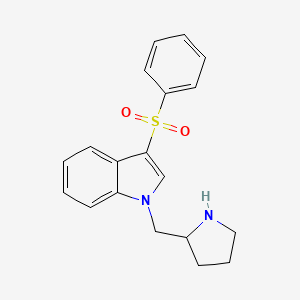
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
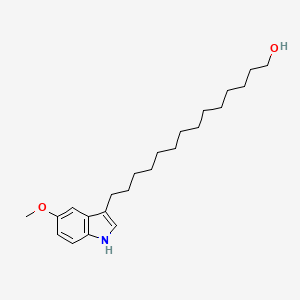

![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
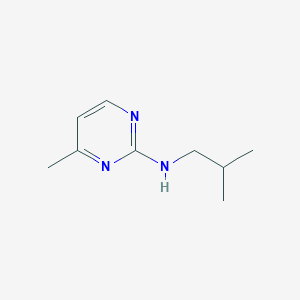
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
